methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate
Description
Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrole-imidazole core. This molecule is characterized by a methyl ester group at position 3 and an amino substituent at position 2 (Figure 1). It is commercially available as a building block for drug discovery, with suppliers like CymitQuimica offering it at premium prices (e.g., €730.00/100 mg) .
Properties
IUPAC Name |
methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-7(9)10-5-3-2-4-11(5)6/h2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZTYLMYXMCWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly enhances reaction rates for pyrroloimidazole synthesis. For example, intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)acetamide using POBr₃ under microwave conditions achieved 82% yield for halogenated analogs. Adapting this method to methyl 2-amino precursors could reduce reaction times from hours to minutes while improving purity.
Multicomponent Reaction (MCR) Approaches
Three-Component Condensation
A highly efficient one-pot method employs aryl 1,2-diketones, L-proline, and ammonium acetate in a 1:1:1 ratio. This protocol, optimized for ethyl esters, can be modified for methyl ester synthesis by substituting methyl-acetylating agents. Key advantages include:
- Atom economy : Concurrent formation of multiple bonds minimizes waste.
- Yield optimization : Microwave irradiation boosts yields to 85–92% for related compounds.
Table 1: Comparative Yields in MCR Syntheses
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenylglyoxylic acid | Reflux, 12h | 78 | |
| 4-Chloro-1,2-diketone | Microwave, 30min | 92 | |
| Methyl 3-oxobutanoate | Solvent-free, 8h | 81 |
One-Pot Cascade Reactions
Hydroamination/Azidation/Cyclization
A single-pot strategy utilizing pyrrolidine and methyl acetylenedicarboxylate achieves simultaneous hydroamination, azidation, and cyclization. This method constructs four C–N bonds in situ, offering exceptional efficiency (85–90% yield). Critical factors include:
Photocatalytic Annulation
Visible-light-driven annulation of L-proline with α-azidochalcones in microreactors equipped with immobilized Ru(III)-P4VP catalysts achieves near-quantitative yields for pyrroloimidazoles. Scaling this method for methyl ester derivatives requires substituting chalcone substrates with methyl ester-bearing analogs.
Enantioselective Syntheses
NHC-Catalyzed Hydroacylation
Chiral N-heterocyclic carbene (NHC) catalysts enable asymmetric synthesis of pyrroloimidazolones. For example, hydroacylation of N-allylimidazole-2-carboxaldehydes with methyl acrylate derivatives using chiral catalyst C2 achieves enantiomeric excess (ee) up to 79%. While yields remain moderate (39–98%), this method provides access to stereochemically pure products.
Enzymatic and Green Chemistry Approaches
Comparative Analysis and Industrial Viability
Efficiency Metrics
- Cyclocondensation : Moderate yields (60–75%), suitable for lab-scale production.
- Multicomponent reactions : High yields (80–92%), ideal for bulk synthesis.
- Photocatalytic methods : Near-quantitative yields but require specialized equipment.
Cost and Scalability
- MCR approaches : Low-cost reagents and simple setups favor industrial adoption.
- Enzymatic methods : High enzyme costs limit scalability despite environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows for the introduction of diverse functional groups.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to oxo derivatives | Oxo derivatives |
| Reduction | Yields reduced forms | Reduced analogs |
| Substitution | Introduces functional groups | Various derivatives |
Biology
The compound's unique structure makes it a candidate for studying enzyme interactions and protein binding . Research indicates that it can modulate the activity of specific molecular targets, such as enzymes or receptors involved in signal transduction pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a key enzyme in a metabolic pathway associated with cancer cell proliferation. This suggests potential therapeutic applications in oncology.
Industry
In the materials science sector, this compound is explored for developing new materials with specific electronic or optical properties . Its heterocyclic nature allows for fine-tuning of material characteristics for applications in organic electronics and photonics.
Mechanism of Action
The mechanism by which methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Table 1: Comparison of Pyrroloimidazole Derivatives at Position 3
Ring System Analogues
- Ethyl 2-methyldipyrido[1,2-a;3’,2’-d]imidazole-3-carboxylate : This dipyridoimidazole derivative (MW 241.24) shares an ester group but incorporates a pyridine ring, likely enhancing aromatic π-stacking interactions compared to the pyrroloimidazole core .
- 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile: The pyrrolo[1,2-c]imidazole isomer with bromophenyl and carbonitrile substituents exhibits a higher molecular weight (559.06) and melting point (259–260°C), illustrating how halogenation and extended conjugation impact stability .
Implications for Drug Design
The methyl ester group in this compound balances lipophilicity and metabolic stability, making it preferable over more polar (carboxylic acid) or reactive (carbonyl chloride) analogs. Its commercial availability contrasts with discontinued derivatives like the carbaldehyde variant, underscoring its practicality in high-throughput synthesis .
Biological Activity
Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrolo[1,2-a]imidazole core, which is known for its ability to interact with various biological targets. The presence of the amino and carboxylate functional groups enhances its solubility and reactivity, potentially influencing its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrroloimidazole derivatives. For instance, a related compound demonstrated significant inhibitory effects against several pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL. These derivatives also exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
2. Anticancer Potential
Pyrroloimidazole derivatives are being explored for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For example, derivatives have shown promising results in vitro against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in bacterial resistance mechanisms. Studies suggest that it can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at low concentrations (12.27–31.64 µM for DNA gyrase) .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound’s structure allows it to bind to active sites on enzymes like DHFR and DNA gyrase, disrupting their function.
- Cell Membrane Disruption : By altering the integrity of bacterial cell membranes, it enhances permeability and leads to cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases.
Case Studies and Research Findings
In a comparative study involving various pyrroloimidazole derivatives:
| Compound | MIC (µg/mL) | Antibiofilm Activity | IC50 (µM) for DHFR |
|---|---|---|---|
| 7b | 0.22 | Significant | 0.52 |
| 4a | 0.25 | Moderate | 1.20 |
| 10 | 0.30 | High | 1.50 |
These results indicate that this compound and its analogs possess potent biological activities that warrant further investigation.
Q & A
Q. What are the common synthetic routes for methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate, and how are intermediates validated?
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and stereochemistry?
- and -NMR are standard for confirming proton and carbon environments, particularly the methyl ester (δ ~3.7 ppm) and amino groups. X-ray crystallography resolves absolute stereochemistry, which is critical for biological activity prediction. Computational methods, such as density functional theory (DFT), validate electronic properties and optimize 3D conformations. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in the synthesis of this compound?
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay interference. Mitigation strategies include:
- Metabolic profiling : Use liver microsomes to identify degradation products.
- Proteomic binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm target engagement.
- In silico ADME modeling : Predict bioavailability and blood-brain barrier penetration to refine experimental design .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
Systematic derivatization focuses on the amino and carboxylate groups. For example:
- Amino group : Introduce alkyl/acyl substituents to modulate lipophilicity.
- Carboxylate ester : Replace methyl with ethyl or tert-butyl to alter metabolic stability. Biological assays (e.g., IC measurements against kinase targets) are paired with molecular docking to prioritize derivatives. Conflicting SAR data (e.g., reduced activity despite improved binding) may signal off-target effects, requiring transcriptomic profiling .
Q. What are the challenges in resolving stereochemical ambiguities in derivatives of this compound?
Racemization during synthesis or epimerization under physiological conditions can obscure stereochemical outcomes. Solutions include:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation.
- Dynamic NMR : Detect conformational exchange in solution.
- Vibrational circular dichroism (VCD) : Assign absolute configuration without crystallization .
Methodological Guidance
Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
Employ orthogonal assays:
- Gene knockout/knockdown : CRISPR-Cas9 to confirm target dependency.
- Chemical proteomics : Activity-based protein profiling (ABPP) identifies off-target interactions.
- Kinetic studies : Stopped-flow fluorescence to measure binding rates. Contradictions between biochemical and cellular data often stem from compensatory pathways, necessitating systems biology approaches .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
